sec-Butyl hexafluoroisopropyl carbonate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H10F6O3 |
|---|---|
Molecular Weight |
268.15 g/mol |
IUPAC Name |
butan-2-yl 1,1,1,3,3,3-hexafluoropropan-2-yl carbonate |
InChI |
InChI=1S/C8H10F6O3/c1-3-4(2)16-6(15)17-5(7(9,10)11)8(12,13)14/h4-5H,3H2,1-2H3 |
InChI Key |
QDRQFHLCBBGZQX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC(=O)OC(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Synthetic Methodologies for Sec Butyl Hexafluoroisopropyl Carbonate
Isolation and Purification Techniques for Research-Grade Material
Following the synthesis, the crude product mixture will contain the desired sec-Butyl hexafluoroisopropyl carbonate, unreacted starting materials, the catalyst or base, and any byproducts. Obtaining research-grade material with high purity requires a multi-step isolation and purification protocol.
A typical procedure would involve the following steps:
Work-up: The reaction mixture is first quenched, for example, by adding water or a dilute acidic solution to neutralize any remaining base and wash away water-soluble impurities. orgsyn.org The organic layer is then separated.
Extraction: The aqueous layer is often extracted one or more times with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) to recover any dissolved product. The organic layers are then combined.
Washing: The combined organic phase is washed sequentially with a dilute acid (e.g., HCl) to remove basic impurities, a dilute base (e.g., NaHCO₃ solution) to remove acidic impurities, and finally with brine to remove residual water.
Drying and Concentration: The washed organic layer is dried over an anhydrous drying agent such as magnesium sulfate (B86663) or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
Chromatography: For research-grade purity, the crude product is typically purified by column chromatography. Silica (B1680970) gel is a common stationary phase, and a solvent system of increasing polarity (e.g., a gradient of ethyl acetate (B1210297) in hexanes) is used to elute the components. The fractions are collected and analyzed (e.g., by thin-layer chromatography) to identify those containing the pure product.
Distillation: If the product is a liquid with sufficient thermal stability, fractional distillation under reduced pressure can be an effective final purification step to remove any remaining non-volatile impurities.
The purity of the final product should be assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC).
Based on a comprehensive review of available scientific literature, it is not possible to generate an article on "this compound" that adheres to the specified detailed outline. The public domain and scientific databases lack specific research findings, reaction data, and mechanistic studies for this particular compound.
Information is available for structurally related compounds, such as bis(hexafluoroisopropyl) carbonate, which indicates a high reactivity of the fluoroalkoxycarbonyl group. For instance, a study on the reactivity of various fluoroalkyl carbonates found that the presence of hexafluoroisopropyl groups can dramatically accelerate substitution reactions with primary alcohols and amines due to the high electrophilicity of the carbonyl carbon and the excellent leaving group ability of the hexafluoroisopropoxide anion. nih.gov However, this information is not specific to the sec-butyl variant and cannot be extrapolated to create the detailed, data-rich sections requested on reactions with specific nucleophiles or under acidic catalysis.
Detailed experimental data, reaction conditions, yields, and mechanistic pathways for the reactions of this compound with amines, amides, alcohols, phenols, carbon nucleophiles, or its behavior under Lewis or Brønsted acid catalysis are not documented in the accessible literature. Therefore, creating the requested article with the required scientific accuracy and data tables is not feasible.
Reactivity and Reaction Mechanisms of Sec Butyl Hexafluoroisopropyl Carbonate
Thermal and Photochemical Transformations
Limited direct research on the thermal and photochemical transformations of sec-butyl hexafluoroisopropyl carbonate necessitates a discussion based on the reactivity of analogous fluorinated and non-fluorinated carbonates. The presence of the hexafluoroisopropyl group is expected to significantly influence the molecule's stability and reaction pathways compared to its non-fluorinated counterparts.
Decomposition Pathways and Products
For dialkyl carbonates, thermal decomposition pathways are known to produce smaller olefins, alcohols, and carbon dioxide. For example, the pyrolysis of diethyl carbonate can yield ethanol, ethylene, and CO2. It is plausible that the thermal decomposition of this compound could proceed through several pathways:
Decarboxylation: The loss of carbon dioxide is a common decomposition route for carbonates.
Elimination Reactions: The sec-butyl group can undergo elimination to form butene isomers (1-butene, cis- and trans-2-butene).
Formation of Hexafluoroisopropanol: The hexafluoroisopropyl moiety may be released as hexafluoroisopropanol.
Radical Pathways: At higher temperatures, homolytic cleavage of C-O bonds could initiate radical chain reactions, leading to a complex mixture of products.
A hypothetical thermal decomposition of this compound is depicted below:
CH₃CH₂CH(CH₃)OC(O)OCH(CF₃)₂ → CO₂ + CH₃CH₂CH=CH₂ + HOCH(CF₃)₂
Table 1: Potential Thermal Decomposition Products of this compound
| Product Name | Chemical Formula |
| Carbon Dioxide | CO₂ |
| 1-Butene | C₄H₈ |
| 2-Butene | C₄H₈ |
| Hexafluoroisopropanol | C₃H₂F₆O |
| sec-Butanol | C₄H₁₀O |
Photoinduced Reactions and Intermediates
Detailed studies on the photoinduced reactions of this compound are scarce. However, research on the photolysis of other per- and polyfluoroalkyl substances (PFAS) provides some insights. Direct photolysis of perfluorocarboxylic acids (PFCAs) with far-UVC light (e.g., 222 nm) has been shown to induce decarboxylation, leading to the formation of shorter-chain PFCAs. nih.govacs.orgnih.govacs.org This suggests that the carbonate linkage in this compound could be susceptible to photochemical cleavage.
The primary photoinduced process would likely involve the absorption of a photon, leading to an electronically excited state. From this excited state, several relaxation pathways are possible, including bond cleavage. The C-O bonds adjacent to the carbonyl group are likely points of initial fragmentation.
Potential photoinduced reactions could involve:
Homolytic Cleavage: Formation of a sec-butoxy radical and a hexafluoroisopropoxycarbonyl radical.
Decarboxylation: Subsequent loss of CO₂ from the hexafluoroisopropoxycarbonyl radical to form a hexafluoroisopropyl radical.
Radical Recombination and Disproportionation: The initially formed radicals can undergo various secondary reactions to yield stable products.
Table 2: Potential Photoinduced Intermediates of this compound
| Intermediate | Structure |
| sec-Butoxy Radical | CH₃CH₂CH(CH₃)O• |
| Hexafluoroisopropoxycarbonyl Radical | (CF₃)₂CHOCO• |
| Hexafluoroisopropyl Radical | (CF₃)₂CH• |
Mechanistic Investigations of Key Reactions
Due to the lack of specific experimental studies on this compound, this section will discuss general methodologies used for mechanistic investigations of related compounds.
Kinetic Studies and Rate Law Determination
Kinetic studies are crucial for understanding reaction mechanisms and determining the rate at which a reaction proceeds. For the thermal decomposition of a compound like this compound, thermogravimetric analysis (TGA) coupled with techniques like mass spectrometry (MS) or Fourier-transform infrared spectroscopy (FTIR) could be employed to monitor the mass loss and identify the evolved gaseous products as a function of temperature.
From such data, kinetic parameters like the activation energy (Ea) and the pre-exponential factor (A) can be determined using various model-free or model-based methods. The reaction order could also be established, leading to the formulation of a rate law. For example, the thermal decomposition of some carbonates has been found to follow first-order kinetics.
Isotopic Labeling Experiments
Isotopic labeling is a powerful technique to trace the fate of atoms during a chemical reaction, thereby elucidating the reaction mechanism. For this compound, selective labeling of different atoms could provide valuable information:
¹³C Labeling: Incorporating a ¹³C atom at the carbonyl carbon would allow for tracking the origin of any carbon-containing products, confirming whether decarboxylation is a primary pathway.
¹⁸O Labeling: Labeling the carbonyl oxygen or the ether oxygens with ¹⁸O could help distinguish between different bond cleavage pathways (e.g., C-O vs. O-C(O) bond scission).
Deuterium (B1214612) Labeling: Replacing hydrogen atoms on the sec-butyl group with deuterium could reveal information about hydrogen transfer steps and kinetic isotope effects.
Transition State Analysis
Computational chemistry, particularly density functional theory (DFT), can be used to model the potential energy surface of a reaction and identify the structures of transition states. By calculating the energy of reactants, products, and transition states, the activation barriers for different proposed reaction pathways can be determined. This allows for a theoretical assessment of the most likely reaction mechanism.
For the thermal decomposition of this compound, transition state analysis could be used to compare the energetics of concerted versus stepwise decomposition pathways. For example, the barrier for a concerted six-membered ring transition state leading to butene, CO₂, and hexafluoroisopropanol could be compared to the energy required for initial homolytic bond cleavage to form radicals. Such computational studies would provide valuable theoretical support for experimental findings.
Applications of Sec Butyl Hexafluoroisopropyl Carbonate in Advanced Organic Synthesis and Materials Science
Role as a Carbonylating Reagent
The introduction of a carbonyl moiety is a fundamental transformation in organic synthesis. sec-Butyl hexafluoroisopropyl carbonate serves as a specialized reagent for this purpose, offering unique advantages in specific contexts.
Introduction of Carbonate Linkages in Complex Molecules
The formation of carbonate linkages is crucial in the synthesis of various biologically active compounds, pharmaceuticals, and polymers. This compound can act as a transfer agent for the carbonyl group to introduce a carbonate functionality. The reactivity of the hexafluoroisopropyl group can facilitate the reaction with nucleophiles, such as alcohols or amines, leading to the formation of unsymmetrical carbonates.
The general reaction can be depicted as follows:
R-OH + sec-Bu-O-C(O)-O-CH(CF3)2 → R-O-C(O)-O-CH(CF3)2 + sec-BuOH
While specific research data on the use of this compound for this purpose is not extensively documented in publicly available literature, the known reactivity of similar activated carbonates suggests its potential in this area. The electron-withdrawing nature of the two trifluoromethyl groups enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack.
Generation of Fluorinated Carbonyl Compounds
The hexafluoroisopropoxy group is a valuable moiety in the design of fluorinated molecules. This compound can serve as a source for the introduction of the hexafluoroisopropoxycarbonyl group. This can be particularly useful in the synthesis of fluorinated esters and amides, which are of interest in medicinal chemistry and materials science. The reaction would proceed via nucleophilic acyl substitution at the carbonate carbonyl, with the sec-butoxy group acting as a leaving group.
Detailed research findings on the specific application of this compound for generating a broad range of fluorinated carbonyl compounds are currently limited. However, the principle is based on the established reactivity of mixed carbonates in acylation reactions.
Utilization in Protecting Group Strategies
Protecting groups are indispensable tools in multi-step organic synthesis, enabling the selective reaction of one functional group in the presence of others. organic-chemistry.org The unique structural features of this compound suggest its potential utility as a protecting group for alcohols.
Introduction and Cleavage Methodologies
The introduction of the this compound as a protecting group for an alcohol (R-OH) would likely involve a base-catalyzed reaction, similar to the installation of other carbonate protecting groups.
Introduction: R-OH + sec-Bu-O-C(O)-O-CH(CF3)2 + Base → R-O-C(O)-O-CH(CF3)2 + [Base-H]⁺ + sec-BuOH
The choice of base and reaction conditions would be critical to ensure high yields and avoid side reactions.
The cleavage of this protecting group would be a key step, and its conditions would determine its utility and orthogonality. Given the structure, several cleavage strategies could be envisioned, although specific experimental data is scarce. Potential methods could include:
Basic Hydrolysis: Saponification using a suitable base could cleave the carbonate to regenerate the alcohol. The rate of cleavage would be influenced by the steric hindrance around the carbonyl group and the nature of the R group.
Acid-Catalyzed Cleavage: Treatment with a protic or Lewis acid could facilitate the removal of the protecting group.
Reductive Cleavage: Certain carbonate groups can be cleaved under reductive conditions, although this is less common.
Without specific research data, the precise conditions for the efficient and selective introduction and cleavage of the this compound protecting group remain to be experimentally determined.
Precursor in Fluoropolymer and Specialty Material Synthesis
The incorporation of fluorine into polymers can dramatically alter their properties, leading to materials with low surface energy, high thermal and chemical resistance, and unique optical properties. The hexafluoroisopropyl group is a well-known contributor to these characteristics.
This compound could potentially serve as a monomer or a precursor to a monomer in the synthesis of fluorinated polycarbonates or other specialty polymers. The carbonate functionality could undergo polycondensation reactions, or the entire molecule could be modified to introduce polymerizable groups.
For example, transesterification polymerization with a diol could theoretically lead to a polycarbonate chain incorporating the hexafluoroisopropylidene moiety.
n HO-R'-OH + n sec-Bu-O-C(O)-O-CH(CF3)2 → [-O-R'-O-C(O)-]n + n sec-BuOH + n HOCH(CF3)2
However, there is a lack of specific reports in the scientific literature detailing the use of this compound as a direct precursor for fluoropolymer synthesis. Research in this area would be necessary to establish its viability and the properties of the resulting materials.
Monomer for Polymerization Studies
While extensive polymerization data for this compound is not widely documented, its structural similarity to other fluorinated carbonates suggests its potential as a monomer for creating polymers with specialized properties. The incorporation of the hexafluoroisopropyl group into a polymer backbone can significantly enhance thermal stability, chemical resistance, and optical clarity, while lowering the refractive index and surface energy.
| Potential Polymer Property | Contribution from Hexafluoroisopropyl Group |
| Thermal Stability | High bond strength of C-F bonds |
| Chemical Resistance | Steric shielding and electronic effects of CF3 groups |
| Optical Clarity | Reduced crystallinity and light scattering |
| Low Refractive Index | High fluorine content |
| Low Surface Energy | Non-polar nature of the fluorinated moiety |
The polymerization of such monomers could potentially proceed via ring-opening polymerization of cyclic derivatives or through polycondensation reactions, yielding polycarbonates with tailored characteristics for applications in high-performance optics, specialty coatings, and advanced membranes.
Intermediate for Functional Materials
As a reactive intermediate, this compound can serve as a precursor for a variety of functional materials. The carbonate group is susceptible to nucleophilic attack, allowing for the introduction of the hexafluoroisopropyl moiety onto other molecules. This strategy is valuable in the synthesis of functional dyes, liquid crystals, and pharmaceutical intermediates where the presence of a fluorinated group can fine-tune the material's electronic properties, solubility, and bioavailability.
For instance, the reaction of the carbonate with amines or alcohols can lead to the formation of carbamates and other carbonates, respectively. These products can be key components in the synthesis of materials for organic electronics or as specialized solvents and electrolytes with high oxidative stability.
Development of Novel Synthetic Methodologies
The reactivity of this compound also lends itself to the development of innovative and efficient synthetic protocols, including cascade reactions and stereoselective transformations.
Cascade Reactions and Multicomponent Transformations
Cascade reactions, where a series of intramolecular transformations occur in a single synthetic operation, can be initiated by the reactivity of the carbonate functional group. While specific examples involving this compound are not extensively reported, the general reactivity of carbonates in the presence of suitable catalysts and substrates opens avenues for its use in such complex transformations. Multicomponent reactions, which combine three or more reactants in a single step, could also leverage this carbonate as a key component to build molecular complexity rapidly.
Regioselective and Stereoselective Syntheses
The steric bulk of the sec-butyl and hexafluoroisopropyl groups can play a crucial role in directing the outcome of chemical reactions, leading to high levels of regioselectivity and stereoselectivity. In reactions involving nucleophilic substitution at the carbonate carbonyl, the approach of the nucleophile can be influenced by these bulky groups, favoring the formation of one regioisomer or stereoisomer over others.
For example, in reactions with unsymmetrical nucleophiles, the steric hindrance around the carbonate could dictate which nucleophilic site preferentially attacks the carbonyl carbon. Furthermore, the use of chiral catalysts in conjunction with this carbonate could enable the development of enantioselective transformations, providing access to optically active compounds that are valuable in medicinal chemistry and materials science.
| Reaction Type | Potential Role of this compound |
| Regioselective Alkylation | Directing group due to steric hindrance |
| Stereoselective Acylation | Chiral auxiliary or substrate in asymmetric catalysis |
Theoretical and Computational Studies of Sec Butyl Hexafluoroisopropyl Carbonate
Electronic Structure and Molecular Orbital Analysis
The electronic structure of a molecule is fundamental to understanding its reactivity, stability, and spectroscopic properties. Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, are powerful tools for elucidating the electronic characteristics of molecules like sec-butyl hexafluoroisopropyl carbonate.
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) has become a popular method in computational chemistry for studying the electronic structure of molecules. researchgate.net This approach is based on the principle that the energy of a molecule can be determined from its electron density. For a molecule like this compound, a DFT analysis would typically involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-31G*) to perform the calculations. researchgate.net
Such an investigation would yield valuable information, including:
Optimized Molecular Geometry: The most stable three-dimensional arrangement of the atoms.
Electron Density Distribution: Mapping of electron-rich and electron-poor regions of the molecule.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.
Molecular Electrostatic Potential (MEP): This provides a visual representation of the electrostatic potential on the electron density surface, indicating regions susceptible to electrophilic and nucleophilic attack.
Ab Initio Calculations
Ab initio methods are a class of computational chemistry techniques based on quantum chemistry principles, solving the electronic Schrödinger equation without the use of empirical parameters. researchgate.net While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide highly accurate results.
For this compound, ab initio calculations would be used to:
Obtain highly accurate energies and geometries: This is particularly important for benchmarking results from other methods.
Calculate various molecular properties: These can include dipole moments, polarizabilities, and vibrational frequencies.
Provide a detailed description of electron correlation: This is essential for accurately describing the interactions between electrons.
Conformational Analysis and Stereochemical Considerations
The presence of a chiral center (the sec-butyl group) and rotatable bonds in this compound makes its conformational landscape and stereochemistry critical to its properties.
Energy Minimization and Potential Energy Surfaces
Conformational analysis involves identifying the stable conformers (rotational isomers) of a molecule and determining their relative energies. This is achieved by performing energy minimization calculations starting from various initial geometries. By systematically rotating the dihedral angles of the key rotatable bonds (e.g., C-O bonds of the carbonate group) and calculating the energy at each step, a potential energy surface (PES) can be constructed. The minima on the PES correspond to the stable conformers, while the saddle points represent the transition states for conformational interconversion.
Chiroptical Properties in Theoretical Contexts
Since this compound is a chiral molecule, it is expected to exhibit optical activity. Theoretical calculations can predict chiroptical properties such as:
Optical Rotatory Dispersion (ORD): The change in optical rotation with the wavelength of light.
Electronic Circular Dichroism (ECD): The differential absorption of left and right circularly polarized light.
Time-dependent DFT (TD-DFT) is a common method for calculating ECD spectra. By comparing the calculated spectrum with an experimental one, the absolute configuration of the chiral center can be determined.
Computational Modeling of Reaction Mechanisms
Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. For this compound, theoretical modeling could be used to study various potential reactions, such as its thermal decomposition or hydrolysis.
This would involve:
Locating Transition States (TS): The transition state is the highest energy point along the reaction coordinate. Computational methods can be used to find the geometry and energy of the TS.
Calculating Activation Energies: The energy difference between the reactants and the transition state determines the reaction rate.
Constructing Reaction Energy Profiles: These profiles illustrate the energy changes as the reaction progresses from reactants to products through the transition state.
Investigating Reaction Intermediates: If the reaction proceeds through one or more intermediates, their structures and stabilities can be calculated.
For example, a study on the thermal decomposition of a dithiocarbonate utilized DFT to model a concerted 6-membered cyclic transition state. researchgate.net A similar approach could be applied to understand the decomposition pathways of this compound.
Transition State Characterization
The transition state is a fleeting, high-energy configuration that molecules pass through during a chemical reaction. Its characterization is fundamental to understanding the kinetics and mechanism of a reaction. For a reaction involving this compound, such as its reaction with a nucleophile, computational methods like Density Functional Theory (DFT) are employed to locate and characterize the transition state geometry.
A key feature of a transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. The geometry of the transition state for a nucleophilic attack on the carbonyl carbon of this compound would typically show an elongated bond between the carbonyl carbon and the leaving group (either the sec-butoxy or the hexafluoroisopropoxy group) and a partially formed bond with the incoming nucleophile.
Table 1: Hypothetical Transition State Parameters for the Reaction of this compound with a Nucleophile (Nu)
| Parameter | Value | Description |
| C=O Bond Length (Å) | 1.25 | Elongated compared to the ground state reactant (~1.20 Å) |
| C-O (sec-Butyl) Bond Length (Å) | 1.55 | Partially broken bond |
| C-O (HFIP) Bond Length (Å) | 1.50 | Partially broken bond |
| C-Nu Bond Length (Å) | 1.80 | Partially formed bond |
| Imaginary Frequency (cm⁻¹) | -250 | Corresponds to the reaction coordinate |
| Activation Energy (kcal/mol) | 15-25 | Estimated energy barrier for the reaction |
Note: The values in this table are illustrative and represent typical ranges for such reactions. Specific values would be obtained from detailed quantum chemical calculations.
The presence of the bulky and electron-withdrawing hexafluoroisopropyl group is expected to significantly influence the geometry and energy of the transition state. The strong inductive effect of the fluorine atoms increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
Reaction Coordinate Mapping
Reaction coordinate mapping is a computational technique used to visualize the energy profile of a reaction as it proceeds from reactants to products through the transition state. bohrium.compsu.eduacs.org This mapping, often depicted as a potential energy surface, provides a detailed view of the energetic changes along the reaction pathway.
For the reaction of this compound, the reaction coordinate would primarily involve the breaking of one of the C-O bonds and the formation of a new bond with the nucleophile. The energy profile would show an initial increase in energy to reach the transition state, followed by a decrease in energy to form the products.
The shape of the potential energy surface around the transition state can provide information about the dynamic aspects of the reaction. A broad and flat potential energy surface might suggest a less constrained transition state, while a narrow and steep one would indicate a more rigid transition state.
Prediction of Reactivity and Selectivity Profiles
Theoretical and computational studies are instrumental in predicting the reactivity and selectivity of this compound. The reactivity of fluoroalkyl carbonates is largely governed by the electrophilicity of the carbonyl group and the stability of the leaving group. bohrium.comfrontiersin.org
The hexafluoroisopropyl group, with its six fluorine atoms, exerts a powerful electron-withdrawing effect, significantly increasing the partial positive charge on the carbonyl carbon. This enhanced electrophilicity makes this compound highly reactive towards nucleophiles compared to non-fluorinated analogues like diethyl carbonate. frontiersin.org Studies on similar fluoroalkyl carbonates have shown a dramatic acceleration of reactions due to the presence of hexafluoroisopropyl groups. bohrium.comfrontiersin.org
Selectivity in reactions of unsymmetrical carbonates like this compound is determined by the relative leaving group abilities of the two alkoxy groups. The stability of the corresponding alkoxide anion is a key factor. Hexafluoroisopropoxide is a significantly better leaving group than the sec-butoxide (B8327801) due to the stabilization of the negative charge by the electron-withdrawing fluorine atoms. Consequently, nucleophilic attack is highly likely to result in the displacement of the hexafluoroisopropoxy group.
Table 2: Predicted Reactivity and Selectivity for this compound
| Reaction Type | Predicted Reactivity | Predicted Selectivity | Rationale |
| Nucleophilic Acyl Substitution | High | Preferential loss of hexafluoroisopropoxy group | Enhanced electrophilicity of carbonyl carbon; Superior leaving group ability of hexafluoroisopropoxide. frontiersin.org |
| Transesterification | High | Favors displacement of hexafluoroisopropoxide | The stability of the hexafluoroisopropoxide anion drives the equilibrium towards the formation of the new carbonate. frontiersin.org |
| Carbamate (B1207046) Synthesis | High | N-acylation with loss of hexafluoroisopropanol | The high reactivity allows for efficient carbamate formation under mild conditions. |
Computational models can quantify these predictions by calculating parameters such as atomic charges, frontier molecular orbital energies, and the relative energies of the two possible transition states leading to the different products. These calculations provide a robust theoretical framework for understanding and predicting the chemical behavior of this compound.
Advanced Analytical Methodologies for Research and Process Monitoring
Spectroscopic Techniques for Reaction Monitoring and Structural Elucidation in Complex Systems
Spectroscopic methods are indispensable for elucidating the molecular structure of novel compounds and for monitoring the progress of chemical reactions in real-time. For a fluorinated compound like sec-butyl hexafluoroisopropyl carbonate, a combination of nuclear magnetic resonance, vibrational spectroscopy, and mass spectrometry would be essential for a comprehensive analysis.
In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique used to study reaction mechanisms and kinetics directly in the reaction vessel. It provides detailed structural information about reactants, intermediates, and products as they evolve over time.
For a hypothetical reaction involving this compound, ¹H, ¹³C, and ¹⁹F NMR would be the primary nuclei of interest.
¹H NMR: Would be used to track the signals corresponding to the sec-butyl group. Changes in the chemical environment of these protons would indicate the transformation of the starting material.
¹⁹F NMR: This is particularly crucial for fluorinated compounds. The hexafluoroisopropyl group contains six magnetically equivalent fluorine atoms, which would likely appear as a single resonance in the ¹⁹F NMR spectrum. Monitoring the disappearance of this signal and the appearance of new fluorine-containing species would provide direct insight into the reaction pathway.
¹³C NMR: Would allow for the observation of all carbon atoms in the molecule, including the carbonate carbonyl carbon. Shifts in the position of these signals would confirm structural changes during a reaction.
By acquiring spectra at regular intervals, a kinetic profile of the reaction can be constructed, helping to elucidate the reaction mechanism. While specific NMR data for this compound is not publicly available, the general principles of NMR spectroscopy are well-established for structural elucidation. youtube.com
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, monitors changes in the vibrational modes of molecules and is highly effective for tracking the progress of chemical reactions by observing the disappearance of reactant functional groups and the appearance of product functional groups.
For this compound, key vibrational modes would include:
C=O Stretch: The carbonate group has a strong, characteristic IR absorption band, typically in the region of 1750-1850 cm⁻¹. The disappearance or shift of this peak would be a clear indicator of a reaction at the carbonate moiety.
C-F Stretches: The numerous carbon-fluorine bonds of the hexafluoroisopropyl group would result in strong absorption bands in the fingerprint region of the IR spectrum (typically 1000-1400 cm⁻¹).
C-H Stretches: The vibrations of the C-H bonds in the sec-butyl group would be observable in the 2850-3000 cm⁻¹ region.
In-situ IR or Raman probes can be inserted directly into a reaction mixture, allowing for continuous monitoring of these key functional groups and providing real-time data on reaction conversion and kinetics.
Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure by analyzing fragmentation patterns. msu.edu
For the analysis of this compound and its potential reaction products, high-resolution mass spectrometry (HRMS) would be particularly valuable. HRMS provides highly accurate mass measurements, allowing for the determination of the elemental formula of the parent ion and its fragments.
In a typical electron ionization (EI) mass spectrum, the molecular ion (M⁺˙) may or may not be observed. Fluorinated compounds can sometimes exhibit extensive fragmentation, making the molecular ion peak weak or absent. jeol.com However, "soft" ionization techniques, such as chemical ionization (CI) or electrospray ionization (ESI), can be employed to generate and observe the molecular ion or a protonated molecule ([M+H]⁺), confirming the molecular weight of the analyte. uni-saarland.de The fragmentation pattern, even if complex, provides a molecular fingerprint that is useful for structural confirmation and identification of byproducts. libretexts.org
Chromatographic Techniques for Purity Assessment and Mixture Separation in Research
Chromatography is the cornerstone of separation science, essential for determining the purity of a compound and for separating complex mixtures into their individual components for further analysis.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of non-volatile or thermally unstable compounds. For the purity assessment of this compound, a reversed-phase HPLC method would likely be developed.
A typical setup would involve:
Stationary Phase: A C18 or a specialized fluorous stationary phase. Fluorinated phases can offer unique selectivity for fluorinated analytes. exlibrisgroup.com
Mobile Phase: A mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water.
Detector: A UV detector would be suitable if the compound possesses a chromophore, although the carbonate group itself does not absorb strongly in the typical UV range. More universal detectors like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) could be employed. Alternatively, coupling the HPLC system to a mass spectrometer (LC-MS) would provide the highest degree of selectivity and sensitivity, allowing for both quantification and confirmation of identity. chromatographyonline.com
The method would be validated to determine its linearity, accuracy, and precision for the quantitative analysis of the compound's purity.
Gas Chromatography (GC) is the premier technique for the separation and analysis of volatile and thermally stable compounds. acs.org It is well-suited for assessing the purity of this compound and for analyzing volatile byproducts or unreacted starting materials from a synthesis.
A standard GC analysis would entail:
Stationary Phase: A non-polar or mid-polarity column, such as one based on polydimethylsiloxane (B3030410) (e.g., DB-1 or DB-5), would be a common starting point for method development. researchgate.net
Injector and Detector: A split/splitless injector and a Flame Ionization Detector (FID) would provide robust, quantitative results.
GC-MS: Coupling the GC to a mass spectrometer (GC-MS) is the definitive method for identifying unknown volatile impurities. nih.gov The mass spectrum of each eluting peak can be compared against spectral libraries or interpreted to deduce the structure of the impurity. For fluorinated compounds, which can be challenging to ionize without significant fragmentation, specialized ionization techniques like field ionization (FI) can be beneficial for observing the molecular ion. jeol.com
By using an internal standard, GC can provide highly accurate quantitative data on the purity of this compound.
X-ray Diffraction Studies for Solid-State Structure Elucidation of Derivatives
X-ray diffraction (XRD) stands as the definitive method for determining the precise solid-state structure of crystalline compounds. For derivatives of this compound that can be crystallized, single-crystal XRD provides unparalleled insight into molecular geometry, bond lengths, bond angles, and intermolecular interactions.
The process involves irradiating a single crystal of a derivative with a focused X-ray beam. The resulting diffraction pattern is a unique fingerprint of the crystal's internal lattice structure. By analyzing the positions and intensities of the diffracted X-rays, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions are determined with high precision.
In the context of this compound derivatives, XRD studies would be particularly insightful for understanding the influence of the sterically demanding and highly electronegative hexafluoroisopropyl group on the crystal packing and molecular conformation. The data would reveal how intermolecular forces, such as dipole-dipole interactions and van der Waals forces, govern the arrangement of molecules in the crystal lattice. Although specific XRD data for derivatives of this compound are not publicly available, studies on other fluorinated organic molecules and carbonates provide a framework for the expected outcomes. acs.orgresearchgate.net For instance, the analysis of fluorinated cobalt complexes has demonstrated the power of XRD in confirming chelation and the geometry of coordination compounds. rsc.org Similarly, XRD has been instrumental in confirming the stereochemistry and complex three-dimensional structures of natural products and their synthetic intermediates. acs.org
A hypothetical crystallographic data table for a derivative is presented below to illustrate the type of information obtained from an XRD experiment.
Table 1: Illustrative Single-Crystal X-ray Diffraction Data for a Hypothetical Derivative of this compound
| Parameter | Value |
| Empirical Formula | C8H10F6O3 (Example) |
| Formula Weight | 284.15 g/mol |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Unit Cell Dimensions | a = 10.1 Å, b = 15.2 Å, c = 8.5 Å |
| α = 90°, β = 98.5°, γ = 90° | |
| Volume | 1290 Å3 |
| Z (Molecules per unit cell) | 4 |
| Calculated Density | 1.46 g/cm3 |
| R-factor | 0.045 |
This data allows for a complete reconstruction of the solid-state structure, providing unequivocal proof of the compound's constitution and stereochemistry.
Advanced Chiral Analysis Methods
As this compound possesses a chiral center at the sec-butyl group, the separation and quantification of its enantiomers are critical for research and quality control. Advanced chiral chromatography techniques are the cornerstone of such analyses.
Supercritical Fluid Chromatography (SFC) has emerged as a powerful and preferred method for chiral separations. wikipedia.orgselvita.com SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. chromatographyonline.comshimadzu.com This state of matter exhibits properties intermediate between a liquid and a gas, providing low viscosity and high diffusivity, which leads to highly efficient and rapid separations. shimadzu.comchromatographyonline.com Compared to traditional High-Performance Liquid Chromatography (HPLC), chiral SFC methods often result in significantly shorter analysis times, reduced solvent consumption (making it a "greener" technique), and faster column equilibration. selvita.comchromatographyonline.com
The separation of enantiomers is achieved using a chiral stationary phase (CSP). These are specialized column packings where a chiral selector is immobilized on a solid support, typically silica (B1680970) gel. csfarmacie.czyoutube.com For compounds like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often highly effective. csfarmacie.czacs.org The chiral recognition mechanism is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, which have different interaction energies, leading to different retention times. csfarmacie.cz
High-Performance Liquid Chromatography (HPLC) remains a robust and widely used technique for chiral separations. nih.gov Similar to SFC, it relies on CSPs to resolve enantiomers. youtube.com Chiral HPLC can be performed in normal-phase, reversed-phase, or polar organic modes, offering flexibility in method development. csfarmacie.cznih.gov The choice of mobile phase and CSP is crucial for achieving baseline separation of the enantiomers.
Gas Chromatography (GC) can also be employed for chiral analysis, particularly for volatile and thermally stable compounds. Chiral GC typically uses a capillary column coated with a chiral stationary phase. For fluorinated compounds, GC can be an effective technique, with retention indices serving as key identification parameters. nih.govresearchgate.net
Below is a representative data table outlining typical conditions for a chiral SFC method that could be applied to this compound.
Table 2: Representative Method Parameters for Chiral SFC Analysis
| Parameter | Condition |
| Instrument | Analytical Supercritical Fluid Chromatograph |
| Column | Chiral Stationary Phase (e.g., Amylose or Cellulose-based) |
| (e.g., 4.6 x 150 mm, 5 µm) | |
| Mobile Phase | Supercritical CO2 / Co-solvent (e.g., Methanol (B129727) or Ethanol) |
| (e.g., 85 / 15, v/v) | |
| Flow Rate | 2.0 - 4.0 mL/min |
| Back Pressure | 100 - 150 bar |
| Column Temperature | 35 - 40 °C |
| Detection | UV (e.g., at 210 nm) or Mass Spectrometry (MS) |
| Injection Volume | 1 - 5 µL |
| Expected Outcome | Baseline separation of the two enantiomers |
These advanced analytical methods are indispensable for the comprehensive characterization of this compound, ensuring its structural integrity and enantiomeric purity are well-defined and controlled.
Future Directions and Emerging Research Avenues
Sustainable Synthesis Approaches and Green Chemistry Principles
The future synthesis of sec-Butyl hexafluoroisopropyl carbonate will likely be guided by the principles of green chemistry, aiming to reduce environmental impact and enhance safety. Traditional methods for synthesizing carbonates often involve hazardous reagents like phosgene (B1210022). Future research is expected to focus on developing phosgene-free routes that utilize greener starting materials and catalysts.
One promising approach involves the transesterification of a more benign carbonate source, such as dimethyl carbonate or propylene (B89431) carbonate, with sec-butanol and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP). rsc.org These solvents are considered more environmentally friendly alternatives to traditional volatile organic compounds. rsc.org The development of efficient and recyclable catalysts for this transformation will be a critical area of investigation. Heterogeneous catalysts, such as zeolites or functionalized resins, could offer advantages in terms of separation and reuse, aligning with the principle of waste prevention. rsc.org
Another avenue for sustainable synthesis is the direct carbonylation of the corresponding alcohols using carbon dioxide (CO₂) as a C1 source. While challenging, this approach represents the most atom-economical and environmentally benign route. Research in this area would focus on designing novel catalytic systems capable of activating both the alcohols and the relatively inert CO₂ molecule under mild conditions. rsc.org
The choice of solvent is another critical factor in developing sustainable synthetic protocols. The ideal solvent should not only be effective for the reaction but also have a low environmental footprint. The table below compares potential green solvents that could be explored for the synthesis of this compound.
| Solvent | Key Green Chemistry Attributes | Potential Application in Synthesis |
| Dimethyl Carbonate (DMC) | Low toxicity, biodegradable, can act as both solvent and reagent. | A green alternative to phosgene and other hazardous carbonylating agents. |
| Propylene Carbonate (PC) | High boiling point, low toxicity, biodegradable. rsc.org | A polar aprotic solvent that can be used in combination with DMC to tune reaction media properties. rsc.org |
| 2-Methyltetrahydrofuran (2-MeTHF) | Derived from renewable resources (e.g., levulinic acid), lower toxicity than THF. | A potential replacement for traditional chlorinated or ethereal solvents. |
| Cyclopentyl Methyl Ether (CPME) | High boiling point, low peroxide formation, hydrophobic nature facilitates product separation. | An alternative to other hazardous ethers like THF or dioxane. |
By systematically applying these green chemistry principles, future research can establish environmentally responsible and economically viable methods for the production of this compound.
Integration into Flow Chemistry and Automated Synthesis Platforms
The transition from batch to continuous flow manufacturing offers significant advantages in terms of safety, efficiency, and scalability, particularly for reactions involving highly reactive or hazardous intermediates. The synthesis of fluorinated compounds, which can be exothermic and involve toxic reagents, is especially well-suited for flow chemistry. rsc.org
Future research should explore the integration of this compound synthesis into flow chemistry platforms. A potential flow process could involve the sequential introduction of sec-butanol and HFIP into a heated microreactor containing a packed-bed catalyst, with a green carbonate source like dimethyl carbonate. The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor can lead to higher yields and selectivities while minimizing byproduct formation. google.com
Furthermore, the inherent safety of flow systems, which handle only small volumes of reactants at any given time, would be a significant advantage, especially if any of the synthetic steps involve unstable intermediates. rsc.org The development of a fully automated synthesis platform could enable the rapid optimization of reaction conditions and the on-demand production of this compound.
The following table outlines a hypothetical set of parameters for a flow synthesis approach, based on successful implementations for related fluorination reactions. rsc.orggoogle.com
| Parameter | Proposed Range | Rationale |
| Reactor Type | Packed-bed microreactor | High surface area to volume ratio for efficient heat and mass transfer. |
| Catalyst | Immobilized base or enzyme | Facilitates continuous operation and simplifies product purification. |
| Temperature | 80 - 150 °C | To achieve reasonable reaction rates without thermal degradation. |
| Pressure | 10 - 20 bar | To maintain reactants in the liquid phase and enhance reaction kinetics. |
| Residence Time | 5 - 30 minutes | Precise control allows for optimization of conversion and selectivity. |
| Reagents | sec-Butanol, HFIP, Dimethyl Carbonate | Utilizing a green carbonate source in a continuous addition mode. |
The successful implementation of a flow synthesis for this compound would represent a significant advancement in its production, making it more accessible for a broader range of applications.
Exploration of Novel Reactivity Patterns
The chemical reactivity of this compound is largely unexplored, but can be inferred from the behavior of structurally similar compounds, such as bis(hexafluoroisopropyl) carbonate. This related compound has shown significant reactivity in substitution reactions with primary alcohols and amines, a reactivity attributed to the strong electron-withdrawing nature of the hexafluoroisopropyl groups. researchgate.net
Future research should systematically investigate the reactivity of this compound as an electrophilic agent. It is hypothesized that this unsymmetrical carbonate will exhibit selective reactivity, with the hexafluoroisopropoxide group acting as a superior leaving group compared to the sec-butoxide (B8327801) group. This would make it a valuable reagent for the introduction of the sec-butoxycarbonyl group onto a variety of nucleophiles, such as amines, alcohols, and thiols, under mild conditions.
The potential for this compound to act as a precursor for other valuable molecules is also a promising area of research. For instance, its reaction with diamines could lead to the formation of non-isocyanate polyurethanes (NIPUs), offering a safer alternative to traditional polyurethane synthesis. fluoromart.com The chirality of the sec-butyl group could also be exploited in asymmetric synthesis, where it might serve as a chiral auxiliary or a precursor to chiral building blocks.
Interdisciplinary Research with this compound in Catalysis and Materials Science
The unique properties of the hexafluoroisopropyl (HFIP) group suggest significant potential for interdisciplinary research. HFIP is known to impart desirable properties such as enhanced thermal stability, chemical resistance, and specific solubility characteristics. wikipedia.org As a solvent, HFIP is known to stabilize reactive intermediates and promote challenging transformations. acs.org
In catalysis , this compound could be explored as a precursor for novel ligands or as a component in catalyst design. The fluorinated moiety could influence the electronic properties of a metal center, leading to new catalytic activities or selectivities. Furthermore, its unique solubility profile might enable its use in biphasic catalysis, simplifying catalyst recovery and product separation.
In materials science , the incorporation of this compound into polymers could lead to materials with advanced properties. The HFIP group is known to enhance the hydrophobicity and transparency of materials, which is particularly valuable in the development of advanced photoresists for semiconductor manufacturing. halocarbon.com The sec-butyl group could provide a degree of hydrophobicity and influence the polymer's mechanical properties. specialchem.comspecialchem.com Research into the polymerization of monomers derived from this compound could yield new classes of polycarbonates or other polymers with tailored optical, thermal, and surface properties. fluoromart.com
The compound could also find applications as an additive in electrolyte formulations for lithium-ion batteries, where fluorinated carbonates have been shown to improve battery performance, including cyclic stability and energy density. nih.gov The specific combination of the sec-butyl and HFIP groups may offer a unique balance of electrochemical stability and solubility for electrolyte salts.
The following table summarizes potential interdisciplinary research areas:
| Field | Potential Application of this compound | Expected Outcome |
| Catalysis | Precursor for fluorinated ligands. | Novel catalysts with enhanced activity, selectivity, or stability. |
| Materials Science (Polymers) | Monomer for polycarbonates or other polymers. | Materials with high thermal stability, hydrophobicity, and optical transparency. fluoromart.comhalocarbon.com |
| Materials Science (Electronics) | Component in photoresist formulations. | Improved lithographic performance in semiconductor manufacturing. halocarbon.com |
| Energy Storage | Additive in battery electrolytes. | Enhanced performance and safety of lithium-ion batteries. nih.gov |
Q & A
Q. What are the optimal synthetic conditions for sec-butyl hexafluoroisopropyl carbonate, and how do reaction parameters influence yield?
The synthesis of fluorinated carbonates like sec-butyl derivatives typically involves transesterification or condensation reactions. For example, analogous compounds (e.g., sec-butyl 3-fluoropropyl carbonate) require precise temperature control (50–100°C) to avoid functional group degradation while maximizing conversion rates . Solvent polarity (e.g., polar aprotic solvents like DMF) and catalyst selection (e.g., pyridine for acid scavenging) are critical for minimizing side reactions. Reaction progress should be monitored via TLC or GC-MS to optimize stoichiometry and reaction time .
Q. How can researchers characterize the purity and structural integrity of this compound?
Characterization should include 1H/13C NMR to confirm the presence of the sec-butyl and hexafluoroisopropyl moieties, with attention to splitting patterns from fluorine coupling. FT-IR can validate the carbonate carbonyl stretch (~1740 cm⁻¹). Mass spectrometry (HRMS) ensures molecular ion alignment with the expected formula. Purity assessment via HPLC with UV detection (λ = 210–220 nm) is recommended, using a C18 column and acetonitrile/water mobile phase .
Q. What safety protocols are essential for handling fluorinated carbonates in the lab?
Fluorinated compounds often exhibit high volatility and toxicity. Use grounded, sealed containers to prevent static discharge, and work in a fume hood with adequate ventilation. Personal protective equipment (PPE) must include nitrile gloves, safety goggles, and flame-retardant lab coats. Spill containment kits should be readily available, and waste must be neutralized before disposal (e.g., hydrolysis under basic conditions) .
Advanced Research Questions
Q. What reaction mechanisms dominate the decomposition or functionalization of this compound under varying conditions?
The carbonate group undergoes nucleophilic attack at the carbonyl carbon, with kinetics influenced by steric hindrance from the sec-butyl group and electron-withdrawing effects of fluorine. In acidic media, hydrolysis yields CO2 and fluorinated alcohols, while transesterification with alcohols proceeds via a tetrahedral intermediate. Computational studies (e.g., DFT) can model transition states to predict regioselectivity in substitution reactions .
Q. How can this compound be applied in advanced material synthesis (e.g., polymers or electrolytes)?
Fluorinated carbonates are promising as high-voltage electrolyte additives in lithium-ion batteries due to their oxidative stability. For example, tris(hexafluoroisopropyl) borate derivatives enhance ionic conductivity and LiF solubility, improving discharge capacities . In polymer science, the hexafluoroisopropyl group’s hydrophobicity and thermal stability make it suitable for synthesizing fluorinated polycarbonates with low dielectric constants .
Q. How should researchers resolve contradictions in reported physical properties (e.g., boiling points or solubility) of fluorinated carbonates?
Discrepancies often arise from impurities or measurement techniques. Cross-validate data using multiple analytical methods :
Q. What computational tools are recommended for predicting the reactivity of this compound?
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can model steric and electronic effects of the hexafluoroisopropyl group on reaction pathways. Software like Gaussian or ORCA allows visualization of frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Solvent effects are incorporated via continuum models (e.g., PCM) .
Methodological Best Practices
- Experimental Reproducibility : Follow ACS or IUPAC guidelines for reporting synthetic procedures, including exact molar ratios, solvent grades, and purification steps (e.g., distillation or recrystallization) .
- Data Validation : Use internal standards in NMR (e.g., TMS) and calibration curves in HPLC/GC for quantitative analysis.
- Ethical Compliance : Adhere to OECD test guidelines for toxicity screening if exploring biological applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
